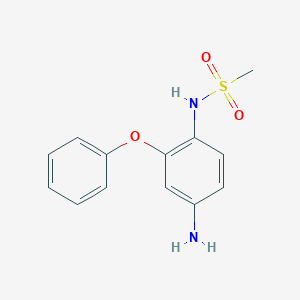

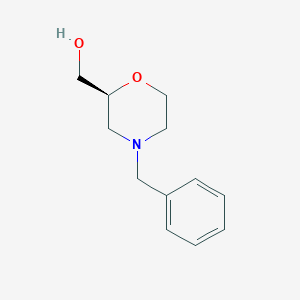

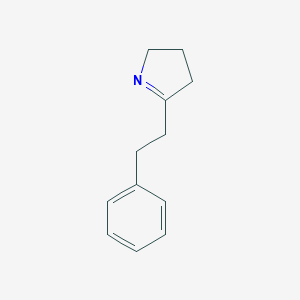

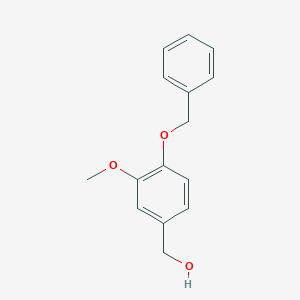

(2S)-4-(Phenylmethyl)-2-morpholinemethanol

Overview

Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The products of these reactions can provide valuable insights into the compound’s chemical properties .Physical And Chemical Properties Analysis

This could include the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .Scientific Research Applications

Energy Storage and Production

Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products . Since methanol can be produced from biomass, numerous countries could produce and utilize biomethanol . The use of biomethanol as complementary fuel with diesel, natural gas, and dimethyl ether is beneficial in terms of fuel economy, thermal efficiency, and reduction in greenhouse gas emissions .

Fuel Cells

Methanol can be used in efficient energy systems for a net zero-emission carbon cycle, with a special focus on fuel cells . It can be produced from renewable electricity and biomass or CO2 capture and can be used in several industrial sectors, which make it an excellent liquid electrofuel for the transition to a sustainable economy .

Transportation

Potential applications of methanol include transportation such as cars, buses, trucks, and trains . By converting CO2 into liquid fuels, the harmful effects of CO2 emissions from existing industries that still rely on fossil fuels are reduced .

Portable Devices

Methanol can be used in portable devices such as laptops or smartphones . It can be used both in the energy sector and the chemical industry, and become an all-around substitute for petroleum .

Stationary Power Generation

Methanol can be used for stationary power generation . It can be used as a drop-in replacement or in blends to reduce the need for fossil alternatives and promote sustainable emphasis on the use of renewable energy .

Solvent in Scientific Research

Methanol is commonly used in scientific research as a solvent . It is light, colorless, highly flammable, and volatile .

Decolorant in Scientific Research

Methanol is used as a decolorant in scientific research . It helps in removing colors from substances, making it easier to observe their other properties .

Denaturant in Scientific Research

Methanol is used as a denaturant in scientific research . It can change the properties of other substances, often proteins, to prevent them from functioning normally .

Mechanism of Action

Safety and Hazards

properties

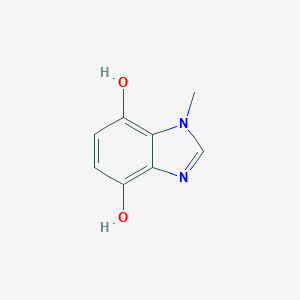

IUPAC Name |

[(2S)-4-benzylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNIKIMRIXHNFF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353046 | |

| Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132073-82-6 | |

| Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

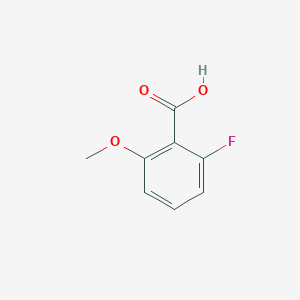

![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)